molecular formula C10H15N3 B12614119 2-(Aminomethyl)-2,3-dihydro-1H-indene-4,7-diamine CAS No. 917805-19-7

2-(Aminomethyl)-2,3-dihydro-1H-indene-4,7-diamine

Cat. No.: B12614119
CAS No.: 917805-19-7
M. Wt: 177.25 g/mol
InChI Key: AMCKNCZWQUPIMK-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-2,3-dihydro-1H-indene-4,7-diamine is an organic compound that features a unique indene structure with two amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-2,3-dihydro-1H-indene-4,7-diamine typically involves the reaction of indene derivatives with amine-containing reagents. One common method is the reductive amination of indene-4,7-dione with aminomethyl compounds under hydrogenation conditions. This process often employs catalysts such as palladium on carbon (Pd/C) and hydrogen gas to facilitate the reduction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of high-pressure hydrogenation and efficient catalytic systems is crucial for large-scale synthesis. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-2,3-dihydro-1H-indene-4,7-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imine or nitrile derivatives.

    Reduction: Reduction reactions can further modify the amine groups to form secondary or tertiary amines.

    Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include imines, nitriles, secondary and tertiary amines, and various substituted indene derivatives.

Scientific Research Applications

2-(Aminomethyl)-2,3-dihydro-1H-indene-4,7-diamine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmacophore in drug design and development.

    Industry: It is utilized in the production of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism by which 2-(Aminomethyl)-2,3-dihydro-1H-indene-4,7-diamine exerts its effects involves interactions with various molecular targets. The amine groups can form hydrogen bonds and ionic interactions with biological macromolecules, influencing their function. Additionally, the indene core can participate in π-π stacking interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Aminomethyl)pyridine
  • 2-Amino-2-methylpropan-1-ol
  • 2-(Aminomethyl)phenol

Uniqueness

Compared to similar compounds, 2-(Aminomethyl)-2,3-dihydro-1H-indene-4,7-diamine stands out due to its unique indene structure, which imparts distinct chemical and physical properties

Biological Activity

2-(Aminomethyl)-2,3-dihydro-1H-indene-4,7-diamine (CAS Number: 917805-19-7) is a compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H15NC_{10}H_{15}N. Its structure features an indene core with amino groups that may contribute to its biological activities. The compound's properties suggest potential interactions with various biological targets.

Anticholinesterase Activity

Recent studies have indicated that compounds similar to this compound exhibit anticholinesterase activity, which is crucial for the treatment of neurodegenerative diseases such as Alzheimer's disease. In particular, a related study demonstrated that certain derivatives showed significant inhibition of butyrylcholinesterase (BuChE) and acetylcholinesterase (AChE) with IC50 values in the low micromolar range .

Inhibition of Amyloid Beta Aggregation

The compound has also been investigated for its ability to inhibit the aggregation of amyloid beta peptides, a hallmark of Alzheimer’s disease. The inhibition was measured using thioflavin T assays, showing promising results that suggest potential use in therapeutic applications against amyloid-related pathologies .

Toxicological Profile

The toxicological properties of this compound have not been fully elucidated. However, it is noted that similar compounds can cause irritation to the skin and eyes and may lead to gastrointestinal disturbances upon ingestion . Further research is required to establish a comprehensive safety profile.

Study on Anticholinesterase Activity

In a study published in PubMed, researchers synthesized a series of indene derivatives and evaluated their cholinesterase inhibitory activities. Among them, compounds with structural similarities to this compound were found to be potent inhibitors of BuChE with IC50 values as low as 1.08 µM . This suggests that modifications to the indene structure can enhance biological activity.

Neuroprotective Effects

Another investigation focused on the neuroprotective effects of related indene compounds in cellular models. These studies highlighted the potential for these compounds to protect neuronal cells from oxidative stress and apoptosis, indicating their therapeutic promise in neurodegenerative diseases .

Summary of Biological Activities

Activity Details
Anticholinesterase ActivitySignificant inhibition of BuChE and AChE
Amyloid Beta InhibitionEffective in preventing aggregation of amyloid beta
Toxicity ProfilePotential irritant; further studies needed
Neuroprotective EffectsProtection against oxidative stress in neuronal cells

Properties

CAS No.

917805-19-7

Molecular Formula

C10H15N3

Molecular Weight

177.25 g/mol

IUPAC Name

2-(aminomethyl)-2,3-dihydro-1H-indene-4,7-diamine

InChI

InChI=1S/C10H15N3/c11-5-6-3-7-8(4-6)10(13)2-1-9(7)12/h1-2,6H,3-5,11-13H2

InChI Key

AMCKNCZWQUPIMK-UHFFFAOYSA-N

Canonical SMILES

C1C(CC2=C(C=CC(=C21)N)N)CN

Origin of Product

United States

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